molecular formula C9H9FO3 B6323203 3-Fluoro-4-methoxy-2-methylbenzoic acid CAS No. 1093989-12-8

3-Fluoro-4-methoxy-2-methylbenzoic acid

Cat. No. B6323203
CAS RN: 1093989-12-8
M. Wt: 184.16 g/mol
InChI Key: CAEQAMVREWXFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-methoxy-2-methylbenzoic acid is a chemical compound with the CAS Number: 1093989-12-8 . It has a molecular weight of 184.17 and is a solid in physical form .


Synthesis Analysis

The synthesis of 3-Fluoro-4-methoxy-2-methylbenzoic acid involves key fluoro building blocks through a process known as Fries rearrangement .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-methoxy-2-methylbenzoic acid is represented by the InChI code: 1S/C9H9FO3/c1-5-6(9(11)12)3-4-7(13-2)8(5)10/h3-4H,1-2H3,(H,11,12) .


Chemical Reactions Analysis

3-Fluoro-4-methoxy-2-methylbenzoic acid can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . It can also be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction .

Scientific Research Applications

Alzheimer’s Disease Treatment

3-Fluoro-4-methoxybenzoic acid: is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) for Alzheimer’s disease treatment. The compound’s fluorinated structure allows for the creation of molecules that can cross the blood-brain barrier, making it valuable in developing treatments for neurological conditions .

Antimicrobial Applications

The transformation of 3-Fluoro-4-methoxybenzoic acid into hydrazide is a key step in synthesizing oxadiazoles, which have shown promising results as antimicrobial agents. This application is particularly important in the fight against drug-resistant bacteria .

Synthesis of Ligustrazine Derivatives

Ligustrazine derivatives are known for their multi-targeted approach in treating Alzheimer’s disease3-Fluoro-4-methoxybenzoic acid serves as a building block in synthesizing these derivatives, contributing to the development of novel therapeutic agents .

Nucleophilic Aromatic Substitution Reactions

The fluoride substituent on the aromatic ring of 3-Fluoro-4-methoxybenzoic acid enables nucleophilic aromatic substitution reactions. This property is exploited in various synthetic pathways to introduce new functional groups into the aromatic system .

Fischer Esterification

3-Fluoro-4-methoxybenzoic acid: can undergo Fischer esterification, affording esters with various moieties. This reaction is fundamental in medicinal chemistry for modifying the solubility and bioavailability of drug candidates .

Friedel-Crafts Acylation

The compound can be transformed into benzoyl chloride using thionyl chloride, enhancing its reactivity for Friedel-Crafts acylation. This reaction is used to synthesize complex organic compounds, including pharmaceuticals and agrochemicals .

Analytical Chemistry

In analytical chemistry, 3-Fluoro-4-methoxybenzoic acid is used as a standard or reference compound in chromatography and mass spectrometry. It helps in the detection and quantification of metabolites in various biological samples .

Advanced Battery Science

The chemical structure of 3-Fluoro-4-methoxybenzoic acid makes it a candidate for research in advanced battery science. Its properties could contribute to the development of new materials for better energy storage solutions .

Safety and Hazards

The safety information for 3-Fluoro-4-methoxy-2-methylbenzoic acid indicates that it should not be breathed in and contact with skin and eyes should be avoided . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be worn when handling this compound .

Future Directions

3-Fluoro-4-methoxy-2-methylbenzoic acid is a fluorinated benzoic acid building block that has applications as an intermediate in the preparation of APIs . It has been used in the synthesis of novel ligustrazine derivatives as multi-targeted inhibitors for the treatment of Alzheimer’s disease .

properties

IUPAC Name

3-fluoro-4-methoxy-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5-6(9(11)12)3-4-7(13-2)8(5)10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEQAMVREWXFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methoxy-2-methylbenzoic acid

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